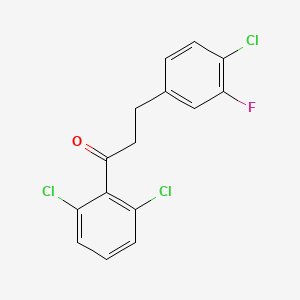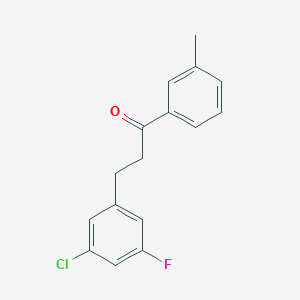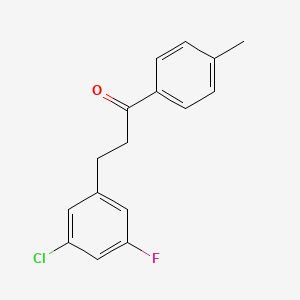
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Descripción general
Descripción
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the CAS Number: 898776-62-0 . It has a molecular weight of 268.31 . The IUPAC name for this compound is ethyl 4-(2-oxo-2-phenylethyl)benzoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(2-oxo-2-phenylethyl)benzoate is 1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-(2-oxo-2-phenylethyl)benzoate has a molecular weight of 268.31 g/mol . The compound has a complexity of 323 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The topological polar surface areaAplicaciones Científicas De Investigación
Optical Storage in Polymers
A study conducted by Meng, Natansohn, Barrett, and Rochon (1996) synthesized and copolymerized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with other components. This research found that such copolymers, which share chemical similarities with Ethyl 4-(2-oxo-2-phenylethyl)benzoate, can be utilized in reversible optical storage. The copolymers exhibited high photoinduced birefringence, suggesting their potential use in optical data storage technologies (Meng et al., 1996).
X-Ray Crystallography
Manolov, Morgenstern, and Hegetschweiler (2012) conducted a study on the structure of a compound related to Ethyl 4-(2-oxo-2-phenylethyl)benzoate, determined by single-crystal X-ray crystallography. This implies the importance of such compounds in the field of crystallography and material science, particularly in understanding molecular structures (Manolov et al., 2012).
Liquid Crystalline Polysiloxanes
Research by Bracon, Guittard, Givenchy, and Géribaldi (2000) involved synthesizing monomers that are chemically akin to Ethyl 4-(2-oxo-2-phenylethyl)benzoate. These compounds exhibited smectogen properties, highlighting their potential application in the development of side chain liquid crystalline polysiloxanes, which are crucial in various high-tech applications (Bracon et al., 2000).
Antimicrobial Agents
Desai, Shihora, and Moradia (2007) synthesized compoundsrelated to Ethyl 4-(2-oxo-2-phenylethyl)benzoate, which showed potential as antimicrobial agents. These compounds were tested for antibacterial and antifungal activities, indicating their possible application in developing new antimicrobial therapies (Desai et al., 2007).
Photopolymerization and Microphase Separation
Liu and Chiu (2010) researched a novel monomer, ethyl 4-[4-(11-methacryloyloxyundecyloxy)phenyl azobenzoyl-oxyl] benzoate, which bears resemblance to Ethyl 4-(2-oxo-2-phenylethyl)benzoate. Their study focused on photopolymerization and microphase separation in diblock copolymers, important for developing advanced materials with unique properties, such as controlled release systems and responsive surfaces (Liu & Chiu, 2010).
Anti-Juvenile Hormone Agents
Kuwano, Fujita, Furuta, and Yamada (2008) investigated Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a compound structurally similar to Ethyl 4-(2-oxo-2-phenylethyl)benzoate, for its anti-juvenile hormone activity. This highlights potential applications in controlling insect populations or studying insect development (Kuwano et al., 2008).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a benzylic position, which is often involved in reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound’s potential to participate in reactions at the benzylic position suggests it may interact with pathways involving aromatic compounds .
Propiedades
IUPAC Name |
ethyl 4-phenacylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXWWYXETYKNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645680 | |
| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |
CAS RN |
898776-62-0 | |
| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)








